1-((4-chlorophenyl)sulfonyl)-3-(3-methoxypropyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline
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Description
1-((4-chlorophenyl)sulfonyl)-3-(3-methoxypropyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline is a useful research compound. Its molecular formula is C19H19ClN4O3S and its molecular weight is 418.9. The purity is usually 95%.
BenchChem offers high-quality 1-((4-chlorophenyl)sulfonyl)-3-(3-methoxypropyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((4-chlorophenyl)sulfonyl)-3-(3-methoxypropyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Liver X Receptor Agonists
Quinoxaline derivatives, including imidazo[1,2-a]pyridine sulfones, have been investigated for their potential as liver X receptor (LXR) agonists. These compounds have shown good agonist potency and efficacy in functional assays of LXR activity, suggesting potential applications in the treatment of conditions related to cholesterol and lipid metabolism (Singhaus et al., 2010).
Antibacterial Activity
A study on the green synthesis of novel quinoxaline sulfonamides demonstrated their effectiveness against bacterial strains such as Staphylococcus spp. and Escherichia coli. This highlights the potential of quinoxaline derivatives in developing new antibacterial agents (Alavi et al., 2017).
Radical Scavenging and DNA Oxidation Inhibition
Quinoxaline compounds have also been synthesized for their radical-scavenging abilities and for inhibiting DNA oxidation. These findings suggest potential applications in protecting against oxidative stress and in therapeutic strategies against diseases caused by free radicals (Xi et al., 2015).
Corrosion Inhibition
Quinoxaline derivatives have been applied as corrosion inhibitors for mild steel in acidic media, demonstrating high efficiency in protecting metal surfaces. This suggests their application in industrial processes and materials science to prevent corrosion-related damage (Saraswat et al., 2020).
properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-1-(3-methoxypropyl)-2H-imidazo[4,5-b]quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O3S/c1-27-12-4-11-23-13-24(28(25,26)15-9-7-14(20)8-10-15)19-18(23)21-16-5-2-3-6-17(16)22-19/h2-3,5-10H,4,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNZWBDIOQLKZTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1CN(C2=NC3=CC=CC=C3N=C21)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((4-chlorophenyl)sulfonyl)-3-(3-methoxypropyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.